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carbaldehyde

Cat. No.: B170273 Get Quote

This guide provides a comprehensive framework for the synthesis and subsequent

spectroscopic validation of 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in

pharmaceutical and materials science research.[1] We present a common synthetic protocol

and detail the analytical data necessary to confirm the product's identity and purity, offering a

clear comparison with the starting material. This document is intended for researchers,

chemists, and drug development professionals who require robust methods for synthesis and

characterization.

Synthesis Overview: Vilsmeier-Haack Formylation
A prevalent and efficient method for the synthesis of 3-Methylbenzofuran-2-carbaldehyde is

the Vilsmeier-Haack reaction. This reaction introduces a formyl (aldehyde) group onto an

electron-rich aromatic ring, in this case, the 2-position of 3-methylbenzofuran. The process

involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride

(POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The primary analytical challenge is to confirm the addition of the aldehyde group and to ensure

the complete consumption of the starting material, 3-methylbenzofuran. Spectroscopic methods

are indispensable for this validation.
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Synthesis of 3-Methylbenzofuran-2-carbaldehyde
Materials:

3-Methylbenzofuran

N,N-Dimethylformamide (DMF), anhydrous

Phosphoryl chloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ethyl acetate

Hexane

Procedure:

In a round-bottom flask under an inert nitrogen atmosphere, cool anhydrous DMF to 0°C.

Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the cooled DMF, maintaining

the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the

Vilsmeier reagent.

Dissolve 3-methylbenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it

dropwise to the Vilsmeier reagent solution at 0°C.

Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-4 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated

sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude residue by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 3-Methylbenzofuran-2-carbaldehyde as a pure solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Fourier-Transform Infrared Spectroscopy (FT-IR): IR spectra were obtained using a universal

ATR sampling accessory. Data is reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra were recorded using an

electron ionization (EI) source. The molecular ion peak [M]⁺ is reported as a mass-to-charge

ratio (m/z).

Spectroscopic Validation: Product vs. Starting
Material
The successful synthesis is validated by comparing the spectroscopic data of the purified

product with that of the starting material, 3-methylbenzofuran. The key differences arise from

the introduction of the aldehyde functional group.

NMR Spectroscopy Data Comparison
The most definitive evidence of successful formylation is found in the NMR spectra. The

appearance of a new proton signal in the aldehydic region of the ¹H NMR and a carbonyl

carbon signal in the ¹³C NMR are key indicators.
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Assignment
3-Methylbenzofuran

(Starting Material)

3-Methylbenzofuran-

2-carbaldehyde

(Product)

Validation Insight

¹H NMR (ppm)

Aldehyde H (-CHO) Absent ~9.98 (s, 1H)

Unambiguous

confirmation of

aldehyde group

introduction.

Aromatic H ~7.1-7.5 (m) ~7.3-7.8 (m)

Shift in aromatic

signals due to

electron-withdrawing

aldehyde group.

Methyl H (-CH₃) ~2.2 (s, 3H) ~2.6 (s, 3H)
Downfield shift of the

methyl protons.

¹³C NMR (ppm)

Carbonyl C (C=O) Absent ~185.0

Definitive evidence of

the carbonyl

functionality.

Aromatic/Furan C ~110-155 ~112-158
General shifts in the

carbon environment.

Methyl C (-CH₃) ~9.5 ~10.0
Minor shift in the

methyl carbon signal.

FT-IR Spectroscopy Data Comparison
Infrared spectroscopy provides clear evidence of the new carbonyl functional group.
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Functional Group
3-Methylbenzofuran

(Starting Material)

3-Methylbenzofuran-

2-carbaldehyde

(Product)

Validation Insight

Vibrational Frequency

(cm⁻¹)

C=O Stretch

(Aldehyde)
Absent ~1675 (strong)

Appearance of a

strong, sharp peak

characteristic of a

conjugated aldehyde.

C-H Stretch

(Aromatic)
~3050 ~3060

Minor changes

expected.

C-H Stretch

(Aldehyde)
Absent ~2850, ~2750

Appearance of two

weak bands

characteristic of the

aldehyde C-H bond.

Mass Spectrometry Data Comparison
Mass spectrometry confirms the increase in molecular weight corresponding to the addition of a

CHO group (28.01 amu).
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Analysis
3-Methylbenzofuran

(Starting Material)

3-Methylbenzofuran-

2-carbaldehyde

(Product)

Validation Insight

Molecular Formula C₉H₈O[2] C₁₀H₈O₂[1][3]
Addition of one carbon

and one oxygen atom.

Molecular Weight 132.16 g/mol [2] 160.17 g/mol [1][3]

Corresponds to the

expected mass

increase.

[M]⁺ Peak (m/z) 132 160

Confirms the

successful

incorporation of the

formyl group into the

molecular structure.

Synthesis and Validation Workflow
The following diagram illustrates the logical flow from starting material to the spectroscopically

validated final product.
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Caption: Workflow for the synthesis and spectroscopic validation of 3-Methylbenzofuran-2-
carbaldehyde.

Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and orthogonal

approach to validating the synthesis of 3-Methylbenzofuran-2-carbaldehyde. The

comparative data presented in this guide clearly distinguishes the final product from the starting

material by identifying the characteristic spectroscopic signatures of the newly introduced

aldehyde group. Adherence to these analytical protocols ensures high confidence in the identity

and purity of the synthesized compound, which is critical for its application in subsequent

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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